

physical and chemical properties of 3,4-Difluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluorophenylhydrazine
hydrochloride

Cat. No.: B1323559

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An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **3,4-Difluorophenylhydrazine hydrochloride**, with a particular focus on its role in drug discovery and development.

Physical and Chemical Properties

3,4-Difluorophenylhydrazine hydrochloride is a white to light yellow powder.^[1] While specific experimental data for some of its physical properties are not widely reported, key identifiers and properties of this compound and its isomers are summarized below. The molecular formula of **3,4-Difluorophenylhydrazine hydrochloride** is $C_6H_6F_2N_2 \cdot HCl$, and its molecular weight is 180.58 g/mol.^[1]

Table 1: Physical and Chemical Properties of **3,4-Difluorophenylhydrazine Hydrochloride** and Related Isomers

Property	3,4-Difluorophenylhydrazine Hydrochloride	4-Fluorophenylhydrazine Hydrochloride	3,5-Difluorophenylhydrazine Hydrochloride
CAS Number	875664-54-3[2], 40594-37-4[1]	823-85-8[3]	134993-88-7[4]
Molecular Formula	C ₆ H ₆ F ₂ N ₂ ·HCl[1]	C ₆ H ₇ FN ₂ ·HCl[3]	C ₆ H ₆ F ₂ N ₂ ·HCl[4]
Molecular Weight	180.58 g/mol [1]	162.59 g/mol [3]	180.58 g/mol [4]
Appearance	White or light yellow powder[1]	White to brownish powder	Solid
Melting Point	Data not available	≥300 °C (lit.)[3]	261-266 °C (lit.)[4]
Boiling Point	Data not available	Data not available	Data not available
Solubility	Soluble in water	Soluble	Data not available
Purity	≥ 99% (HPLC)[1]	97%[3]	97%[4]
Storage	0-8 °C[1]	Room Temperature	Data not available

Experimental Protocols

The synthesis of **3,4-Difluorophenylhydrazine hydrochloride** typically follows a well-established two-step procedure involving the diazotization of 3,4-difluoroaniline followed by reduction of the resulting diazonium salt.

Synthesis of 3,4-Difluorophenylhydrazine Hydrochloride

Materials:

- 3,4-Difluoroaniline
- Concentrated Hydrochloric Acid (HCl)

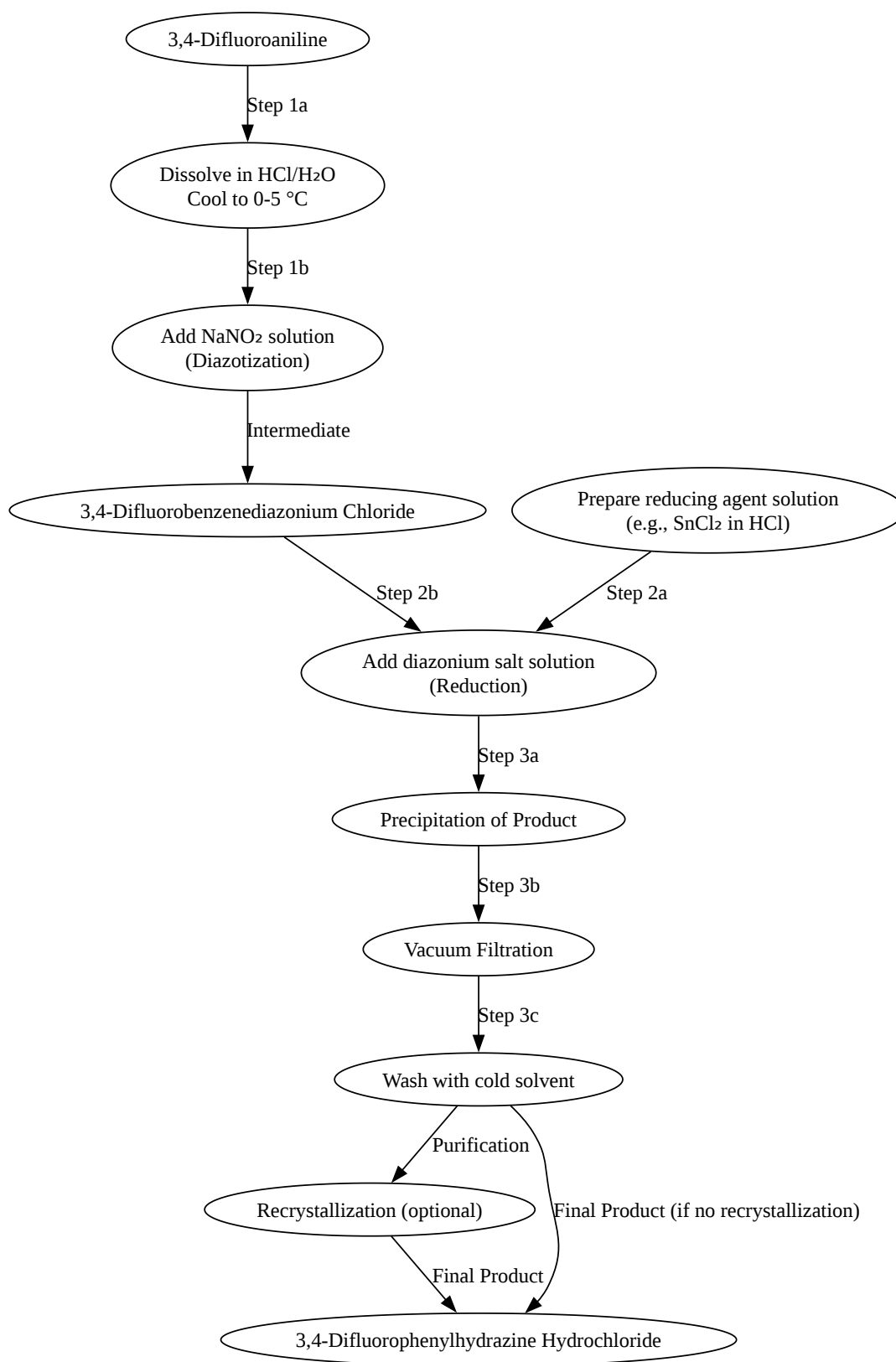
- Sodium Nitrite (NaNO_2)
- Stannous Chloride (SnCl_2) or Sodium Sulfite (Na_2SO_3)
- Deionized Water
- Ice

Procedure:

- Diazotization:
 - Dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Reduction:
 - In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite).
 - Cool the reducing solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.
 - After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) while allowing the mixture to slowly warm to room temperature.
- Isolation and Purification:

- The precipitated **3,4-Difluorophenylhydrazine hydrochloride** is collected by vacuum filtration.
- Wash the crude product with a small amount of cold water or a suitable organic solvent to remove impurities.
- For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.
- Filter the purified crystals and dry them under vacuum.

Below is a graphical representation of the synthesis workflow.



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Caption: Workflow for the synthesis of **3,4-Difluorophenylhydrazine hydrochloride**.

Applications in Drug Development

3,4-Difluorophenylhydrazine hydrochloride is a valuable precursor in the synthesis of various biologically active molecules, particularly in the development of anticancer agents and kinase inhibitors.^[1] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates.

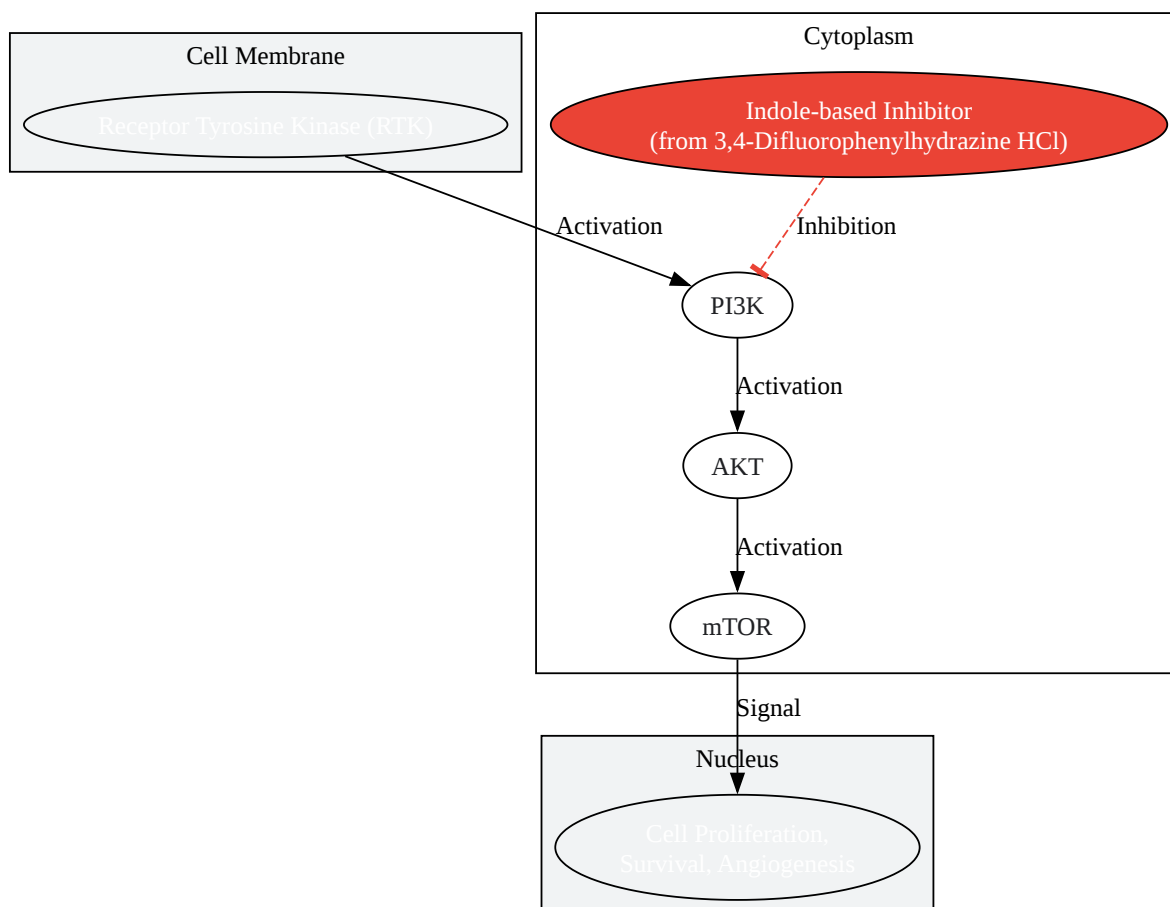
One of the key applications of phenylhydrazines is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a common scaffold in many pharmaceutical agents.^[5] Indole derivatives have been extensively studied for their anticancer properties, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Role as a Precursor to Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major focus of modern cancer drug discovery. Phenylhydrazines are used to synthesize various heterocyclic scaffolds, such as pyrazoles and indoles, which are known to be effective kinase inhibitor cores.

For instance, **3,4-Difluorophenylhydrazine hydrochloride** can be used to synthesize substituted indoles that target the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.^{[6][7]}

The diagram below illustrates a representative signaling pathway that can be targeted by compounds derived from **3,4-Difluorophenylhydrazine hydrochloride**.



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an indole-based inhibitor.

Conclusion

3,4-Difluorophenylhydrazine hydrochloride is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a

precursor for the synthesis of bioactive heterocyclic compounds, such as indoles and pyrazoles, makes it an important tool for researchers and scientists in the field of drug development. The methodologies for its synthesis are well-established, and its potential for creating novel therapeutics, especially in the area of oncology, continues to be an active area of research. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in the laboratory.

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- To cite this document: BenchChem. [physical and chemical properties of 3,4-Difluorophenylhydrazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323559#physical-and-chemical-properties-of-3-4-difluorophenylhydrazine-hydrochloride]

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